molecular formula C22H22N2O3 B2554615 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide CAS No. 898458-07-6

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2554615
CAS No.: 898458-07-6
M. Wt: 362.429
InChI Key: ZBRAZSSUZUUNKU-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxybenzoyl group linked to an ethyl bridge substituted with furan-2-yl and indolin-1-yl moieties.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-18-10-8-17(9-11-18)22(25)23-15-20(21-7-4-14-27-21)24-13-12-16-5-2-3-6-19(16)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAZSSUZUUNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline moiety: Starting from an appropriate indole derivative, the indoline structure can be synthesized through reduction reactions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the amide bond: The final step involves the formation of the amide bond between the furan-indoline intermediate and 4-methoxybenzoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indoline moiety can be reduced to form indolines.

    Substitution: The methoxy group on the benzamide can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the methoxy group may yield various substituted benzamides.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide has garnered attention for its potential anticancer properties. Compounds with similar structural features have shown significant activity against various cancer cell lines.

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit promising anticancer activity. For example, compounds with furan and indole structures have demonstrated efficacy in inhibiting cancer cell proliferation.

CompoundIC50 (μM)Cancer Type
F8-B221.55Various
F8-S4310.76SARS-CoV-2

These compounds may act through mechanisms such as enzyme inhibition and modulation of critical signaling pathways involved in cancer progression.

Therapeutic Applications

The unique structural characteristics of this compound suggest several therapeutic applications:

  • Anticancer Agents : As highlighted, the compound shows potential in targeting various cancer types.
  • Antimicrobial Activity : Similar compounds have been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
  • Neurological Disorders : Given the structural motifs present in the compound, further research may explore its effects on neurological targets.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound against human colorectal carcinoma cell lines (HCT116). The results indicated a significant reduction in cell viability, suggesting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of structurally similar compounds. Results showed that certain derivatives exhibited significant inhibitory effects on various microbial strains, indicating potential applications in treating infections.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/Functional Groups Reference
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (16) Benzamide 4-methoxybenzoyl, indole, ethyl linker
N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide (18) Benzamide 3,4-dichlorobenzoyl, indole, ethyl linker
Methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-...-indoline-2-carboxylate Quinoline-indoline Indoline, tetrahydrofuran-3-yl-oxy, piperidine
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Furan-carboxamide Furan, thiazole, methoxybenzyl

Key Observations :

  • Indole vs. Indoline : Compound 16 () shares the benzamide core and ethyl linker but substitutes indole for indoline. Indoline’s saturated structure may enhance solubility or alter π-π stacking compared to indole’s aromatic system .
  • Substituent Effects : The 4-methoxy group in the target compound and compound 16 contrasts with electron-withdrawing groups (e.g., 3,4-dichloro in compound 18), which lower electron density and may reduce reactivity in nucleophilic substitutions .
  • Heterocyclic Diversity : The compound in incorporates indoline with a tetrahydrofuran-oxy group, suggesting synthetic versatility in combining saturated heterocycles with benzamide frameworks .

Physicochemical Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectroscopic Data Reference
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide 132.8–134.3 324.38 1H-NMR: δ 7.65 (d, J=8.5 Hz, 2H, Ar)
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide 150.6–152.0 328.81 HRMS: m/z 329.0821 [M+H]+
Compound in Not reported ~600 (estimated) X-ray: C–C bond length ~1.48 Å

Analysis :

  • Melting Points : The 4-methoxy substituent in compound 16 results in a lower melting point (132–134°C) compared to the 4-chloro analog (150–152°C), likely due to reduced molecular symmetry and weaker intermolecular forces .
  • Spectroscopy : Methoxy groups typically show distinct 1H-NMR signals (δ ~3.8 ppm for –OCH3) and 13C-NMR signals (~55 ppm), as seen in compound 14. Indoline’s NH group would likely appear near δ 8–9 ppm in 1H-NMR, similar to indole analogs .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound notable for its unique structural features, which include a furan ring, an indole moiety, and a methoxybenzamide group. This combination of functionalities has been linked to various biological activities, making it a subject of interest in pharmacological research.

Structural Characteristics

The molecular formula for this compound is C24H25N3O4C_{24}H_{25}N_{3}O_{4}, with a molecular weight of 419.5 g/mol. The presence of the furan and indole rings contributes to its potential interactions with biological targets through mechanisms such as π-π stacking and hydrogen bonding.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The indole and furan moieties are known to enhance binding affinities, potentially leading to significant pharmacological effects. The methoxybenzamide group may also play a crucial role in modulating the compound's pharmacokinetics and overall efficacy.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds containing furan and indole structures, particularly against SARS-CoV-2. For instance, derivatives similar to this compound have shown promising results as inhibitors of viral proteases, which are critical for viral replication .

CompoundIC50 (μM)Target
F8–B221.55SARS-CoV-2 M pro
F8–B61.57SARS-CoV-2 M pro

These findings suggest that the compound may possess similar inhibitory effects on viral enzymes, warranting further investigation.

Antimicrobial Activity

The compound's structural components have also been linked to antimicrobial properties. Research indicates that fused ring heterocycles can exhibit significant antibacterial activity. Compounds with similar frameworks have demonstrated inhibitory effects against various bacterial strains, suggesting that this compound could be explored for its antimicrobial potential .

Case Studies and Research Findings

  • Inhibitory Studies : A study focused on derivatives of furan-containing compounds reported IC50 values indicating potent inhibition against specific enzymes relevant to viral infections. This suggests that the structural motifs present in this compound could similarly affect enzyme activity.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the furan or indole groups can significantly impact biological activity. For example, altering substituents on the benzamide portion has been linked to improved binding affinities and enhanced biological responses .
  • Safety Profile : Preliminary cytotoxicity assays indicate that compounds similar to this compound exhibit low cytotoxicity at concentrations exceeding 100 μM in cell lines such as Vero and MDCK . This safety profile is crucial for further development as a therapeutic agent.

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization (e.g., using chloroform/methanol mixtures as in ).
  • Monitor reaction progress using TLC or HPLC.

Basic: How is structural confirmation of this compound achieved in academic research?

Methodological Answer:
Structural validation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR data with computational predictions. For example, aromatic protons in furan (~6.3–7.5 ppm) and indoline (~6.8–7.2 ppm) regions should align with expected splitting patterns .
  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., as in for a related benzamide).
  • Mass Spectrometry : Validate molecular weight using HRMS (e.g., ESI-TOF) with <5 ppm error .

Advanced: How can researchers optimize reaction yields for the ethylamine linker formation?

Methodological Answer:
Yield optimization requires addressing steric hindrance and competing side reactions:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the indoline nitrogen .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl2_2) to accelerate alkylation.
  • Temperature Control : Lower temperatures (0–5°C) reduce byproducts during amine coupling .

Data Contradiction Analysis :
Conflicting reports on optimal conditions (e.g., vs. 12) may arise from differences in substituent electronic effects. Systematic DoE (Design of Experiments) is recommended to identify robust parameters.

Advanced: What computational strategies predict the compound’s receptor-binding affinity?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., A2A adenosine receptors, as in ).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA methods).

Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in furan and hydrophobic indoline groups) using Schrödinger’s Phase .

Validation :
Compare computational predictions with in vitro assays (e.g., IC50_{50} values for enzyme inhibition). Discrepancies may arise from solvent effects in simulations vs. experimental buffer conditions.

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) causing peak broadening .

Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to simplify complex splitting patterns.

DFT Calculations : Optimize geometry with Gaussian09 and simulate NMR shifts using GIAO (Gauge-Independent Atomic Orbital) method .

Example :
In , the NH proton resonance at δ 7.31 (DMSO-d6_6) might shift in CDCl3_3 due to solvent polarity. Cross-referencing with X-ray data resolves ambiguity.

Basic: What are the documented biological activities of structurally similar compounds?

Methodological Answer:
Related benzamides exhibit:

  • Antitumor Activity : Compound 14c () showed 85% tumor inhibition in xenograft models via A2A receptor antagonism.
  • Enzyme Inhibition : Piperazine-linked benzamides () inhibit acetylcholinesterase (IC50_{50} ~0.8–2.1 µM), relevant for Alzheimer’s research.
  • Anti-inflammatory Effects : Analogues with indole moieties reduce COX-2 activity ().

Mechanistic Insight :
The furan ring’s electron-rich nature may facilitate π-π stacking with aromatic residues in enzyme active sites .

Advanced: What challenges arise in scaling up the synthesis for preclinical studies?

Methodological Answer:

Purification at Scale : Replace column chromatography with recrystallization or continuous flow systems ( suggests industrial optimization).

Byproduct Management : Implement inline IR spectroscopy to monitor intermediates and suppress side reactions (e.g., over-alkylation).

Thermal Safety : Assess exothermicity using DSC (Differential Scanning Calorimetry) for hazardous steps (e.g., acyl chloride reactions) .

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